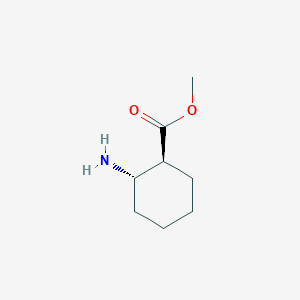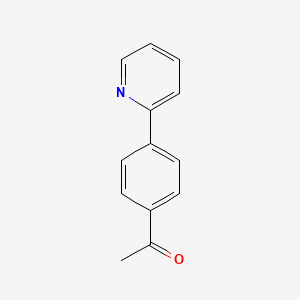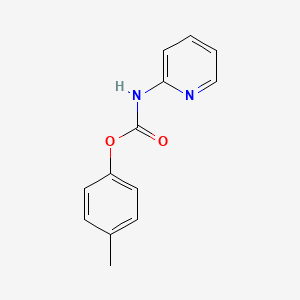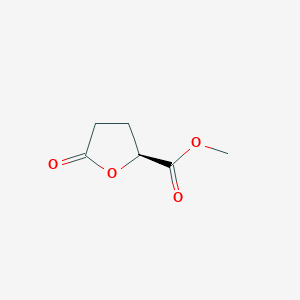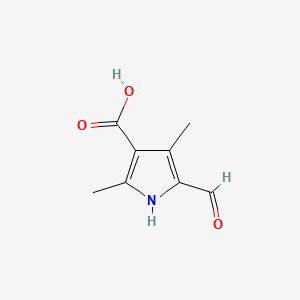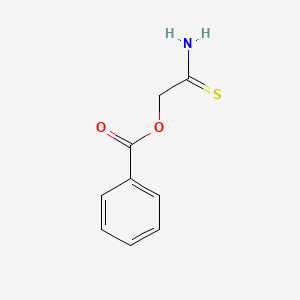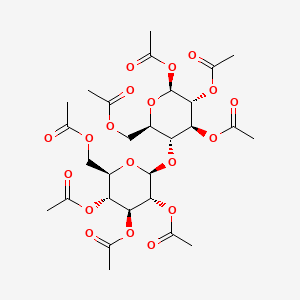
D-セロビオースオクタアセテート
説明
D-Cellobiose octaacetate is a compound often used in the biomedical industry as a precursor for various drug developments . It is made up of two d-glucose molecules linked by a β-1,4-glycosidic bond . The molecular formula is C28H38O19 and it has a molecular weight of 678.5899 .
Synthesis Analysis
The synthesis of α-D-cellobiose octaacetate involves the acetylative degradation of cellulose or cellulose acetate . The process yields the title compound in high quality and is amenable to large-scale synthesis .Molecular Structure Analysis
The molecular structure of D-Cellobiose octaacetate can be represented by the IUPAC Standard InChI: InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27+,28+/m0/s1 .Physical And Chemical Properties Analysis
D-Cellobiose octaacetate has a molecular weight of 678.5899 . More detailed physical and chemical properties are not available in the current resources.Relevant Papers The most relevant paper is the patent “Process for preparing α-D-cellobiose octaacetate” which provides a novel improved process for the preparation of α-D-cellobiose octaacetate .
科学的研究の応用
化学的性質
D-セロビオースオクタアセテートは、C28H38O19という経験式を持ち、678.59という分子量を持ちます .
バイオプロセッシング
D-セロビオースオクタアセテートは、バイオプロセッシング用途で使用されます . しかし、この分野における具体的な使用の詳細については、すぐに利用できません。
細胞培養とトランスフェクション
この化合物は、細胞培養とトランスフェクションにも使用されます . 利用可能なリソースでは、これらのプロセスにおける正確な役割は明記されていません。
細胞および遺伝子療法
D-セロビオースオクタアセテートは、細胞および遺伝子療法で使用されます . この分野における具体的な適用は、利用可能なリソースでは詳細に説明されていません。
凍結乾燥溶液
D-セロビオースオクタアセテートは、凍結乾燥溶液の調製に使用されてきました . 凍結乾燥されたβ-ガラクトシダーゼを、保存中の酵素活性損失や二次構造変化から保護する能力を研究するために使用されます .
テスト糖溶液成分
D-セロビオースオクタアセテートは、セロビオース-マンニトール透過性試験用のテスト糖溶液の成分として使用されてきました .
作用機序
Target of Action
D-Cellobiose octaacetate is a complex molecule with a molecular weight of 678.5899
Biochemical Pathways
One study mentions the optimization of cellobiose consumption and ethanol productivity by engineering proteins of the pathway . This suggests that D-Cellobiose octaacetate may have a role in these biochemical pathways.
生化学分析
Biochemical Properties
D-Cellobiose octaacetate plays a significant role in biochemical reactions due to its modified structure. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with β-glucosidases, which hydrolyze the glycosidic bond in cellobiose derivatives. The acetylation of hydroxyl groups in D-Cellobiose octaacetate affects its binding affinity and hydrolysis rate by these enzymes . Additionally, it can interact with transport proteins and receptors involved in carbohydrate metabolism, influencing their activity and function.
Cellular Effects
D-Cellobiose octaacetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its acetylated form can modulate the activity of enzymes involved in carbohydrate metabolism, leading to changes in metabolic flux and energy production. Furthermore, D-Cellobiose octaacetate can affect the expression of genes related to carbohydrate metabolism and transport, altering cellular responses to glucose availability . These effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of D-Cellobiose octaacetate involves its interactions with specific biomolecules at the molecular level. The acetyl groups in D-Cellobiose octaacetate can form hydrogen bonds and hydrophobic interactions with amino acid residues in enzyme active sites, influencing enzyme activity. Additionally, the compound can act as an inhibitor or activator of certain enzymes, depending on its concentration and the specific enzyme involved . These interactions can lead to changes in enzyme kinetics and overall metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Cellobiose octaacetate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light, heat, or acidic conditions can lead to its degradation . Over time, the degradation products can influence cellular function and metabolic pathways, potentially leading to long-term effects on cellular health and viability. In vitro and in vivo studies have shown that the stability of D-Cellobiose octaacetate is crucial for its consistent biochemical effects.
Dosage Effects in Animal Models
The effects of D-Cellobiose octaacetate in animal models vary with different dosages. At low doses, the compound can enhance carbohydrate metabolism and energy production, leading to improved cellular function and overall health. At high doses, D-Cellobiose octaacetate can exhibit toxic or adverse effects, including enzyme inhibition, metabolic imbalances, and cellular stress . These threshold effects highlight the importance of optimizing dosage for therapeutic applications and minimizing potential side effects.
Metabolic Pathways
D-Cellobiose octaacetate is involved in various metabolic pathways, primarily related to carbohydrate metabolism. It interacts with enzymes such as β-glucosidases and acetyltransferases, influencing the breakdown and synthesis of carbohydrates . The compound can also affect the levels of metabolites and cofactors involved in glycolysis, gluconeogenesis, and other metabolic processes. These interactions can lead to changes in metabolic flux and overall energy production in cells.
Transport and Distribution
The transport and distribution of D-Cellobiose octaacetate within cells and tissues are mediated by specific transporters and binding proteins. The acetylated form of the compound can interact with glucose transporters, influencing its uptake and distribution in cells . Additionally, D-Cellobiose octaacetate can bind to proteins involved in carbohydrate metabolism, affecting its localization and accumulation in specific cellular compartments. These interactions play a crucial role in determining the compound’s overall biochemical effects.
Subcellular Localization
D-Cellobiose octaacetate exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum, through post-translational modifications and targeting signals . This localization can affect the compound’s interactions with enzymes and other biomolecules, leading to changes in its biochemical properties and overall cellular effects.
特性
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTQVEKSRLZRSX-HYSGBLIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3616-19-1, 5346-90-7, 22352-19-8 | |
| Record name | Cellobiose octaacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-.beta.-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alpha-D-cellobiose octaacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cellobiose octaacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does D-Cellobiose octaacetate induce cellulase production in fungi?
A1: While the exact mechanism is not fully elucidated in the provided research [], D-Cellobiose octaacetate likely acts as a molecular mimic of cellobiose, the natural breakdown product of cellulose. Fungi, like Penicillium janthinellum, possess cellulase expression systems that are induced by the presence of cellobiose, signaling the availability of cellulose as an energy source. D-Cellobiose octaacetate, due to its structural similarity to cellobiose, appears to trigger this same induction pathway, leading to increased cellulase production even in the absence of actual cellulose [].
Q2: What is the significance of using D-Cellobiose octaacetate over cellobiose for inducing cellulase?
A2: D-Cellobiose octaacetate, being a modified form of cellobiose, might offer advantages in terms of stability and uptake by the fungi. The research by Bakare et al. [] demonstrates that D-Cellobiose octaacetate outperforms other disaccharides and their derivatives, including cellobiose itself, in inducing cellulase production in the Penicillium janthinellum mutant. This suggests that the acetylated form might be more readily assimilated or recognized by the fungal cells, leading to a more efficient induction process.
Q3: What is the structural difference between D-Cellobiose octaacetate and cellulose?
A3: D-Cellobiose octaacetate is the fully acetylated form of cellobiose, a disaccharide consisting of two glucose units linked by a β(1→4) glycosidic bond. Cellulose, on the other hand, is a linear polymer composed of hundreds to thousands of glucose units linked by the same β(1→4) glycosidic bond. Therefore, while D-Cellobiose octaacetate represents a very short fragment of the cellulose chain with the addition of acetyl groups, it lacks the extensive polymeric structure that characterizes cellulose [].
Q4: How has D-Cellobiose octaacetate contributed to the understanding of cellulose structure?
A4: Research by Kono et al. [] utilized D-Cellobiose octaacetate and a series of its longer oligomeric counterparts (up to cellohexaose eicosaacetate) as model compounds to study the structure of cellulose triacetate (CTA). By analyzing the crystalline structures and NMR spectra of these oligomers, the researchers were able to deduce structural features of CTA, particularly the CTA I allomorph. This approach highlighted the usefulness of D-Cellobiose octaacetate and related oligosaccharides as simplified models for understanding the complex structure of cellulose and its derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


